2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(1,3-benzothiazol-6-yl)furan-2-carboxamide which was converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene .Scientific Research Applications
Corrosion Inhibition
A notable application of derivatives similar to Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is in the field of corrosion inhibition. Research has demonstrated that synthesized compounds such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-ABPFM) and [4-(4-aminophenyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-APFM) show significant inhibition efficiency against the corrosion of mild steel in acidic medium. These inhibitors were found to be effective in preventing corrosion, with efficiencies reaching up to 80% for 4-4-ABPFM and 73% for 4-4-APFM in 1N HCl at room temperature. The effectiveness of these inhibitors is attributed to their adsorption on the surface of mild steel, forming a protective layer that reduces corrosion rates significantly (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anti-mycobacterial Activity
Another significant application is in the development of new anti-mycobacterial chemotypes. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which is closely related to the chemical structure of interest, has been identified as a promising basis for anti-tubercular drugs. A study involving the synthesis and assessment of structurally diverse benzo[d]thiazole-2-carboxamides revealed several compounds with potent anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv strain. This research highlights the potential of these compounds as foundations for developing new treatments for tuberculosis, with some compounds exhibiting low cytotoxicity and promising therapeutic indexes (Pancholia et al., 2016).
Properties
IUPAC Name |
furan-2-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-15(13-2-1-9-24-13)18-5-7-19(8-6-18)16-17-12-4-3-11(20(22)23)10-14(12)25-16/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZLZXCYTNVHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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